
3-Cyclopropoxy-5-isopropylpicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-isopropylpicolinonitrile: is an organic compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a picolinonitrile core. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-isopropylpicolinonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclopropanation of a suitable precursor followed by nitrile formation. The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical manufacturing facilities. These facilities employ advanced techniques such as high-pressure reactors and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-5-isopropylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: In organic chemistry, 3-Cyclopropoxy-5-isopropylpicolinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: The compound is investigated for its potential biological activities. It serves as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, the compound is utilized in the development of novel materials and as an intermediate in the production of specialty chemicals .
Mechanism of Action
The exact mechanism of action of 3-Cyclopropoxy-5-isopropylpicolinonitrile is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its structural modifications. The compound’s effects are likely mediated through binding to enzymes or receptors, leading to alterations in cellular processes .
Comparison with Similar Compounds
- 3-Cyclopropoxy-5-isopropoxypicolinic acid
- 4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol
Comparison: 3-Cyclopropoxy-5-isopropylpicolinonitrile is unique due to its specific combination of cyclopropoxy and isopropyl groups attached to a picolinonitrile core. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the nitrile group in this compound may enhance its reactivity and potential biological activity .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-propan-2-ylpyridine-2-carbonitrile |
InChI |
InChI=1S/C12H14N2O/c1-8(2)9-5-12(15-10-3-4-10)11(6-13)14-7-9/h5,7-8,10H,3-4H2,1-2H3 |
InChI Key |
WCALTPGXKNDCBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(N=C1)C#N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-iodo-4-methyl-N-({2-[4-oxo-4-(phenylamino)butanoyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B14810849.png)
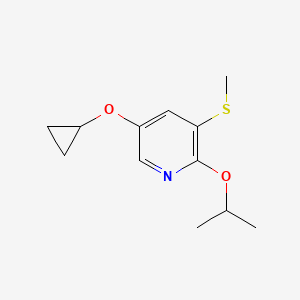
![N'~1~,N'~6~-bis[(2-iodophenyl)carbonyl]hexanedihydrazide](/img/structure/B14810863.png)
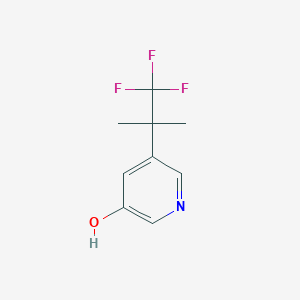
![N-{4-[(4-iodophenyl)sulfamoyl]phenyl}cyclopropanecarboxamide](/img/structure/B14810868.png)
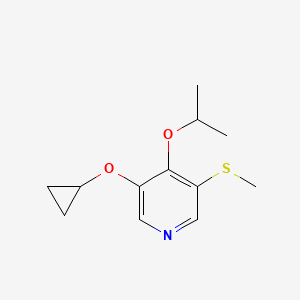
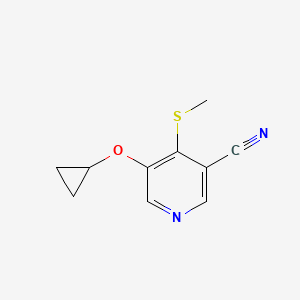
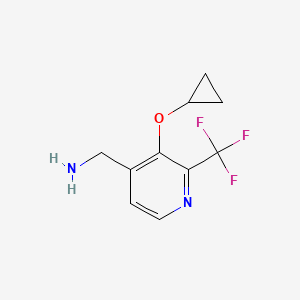
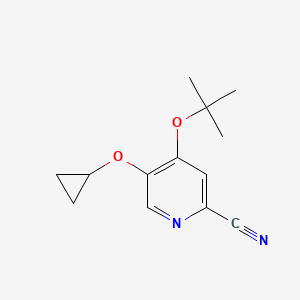
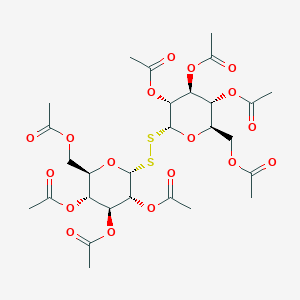
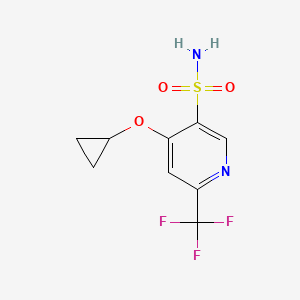

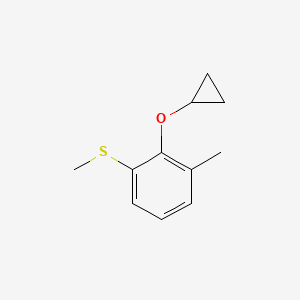
![N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-4-phenoxyaniline](/img/structure/B14810937.png)
